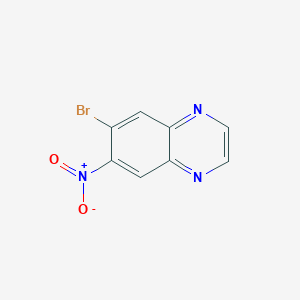

6-Bromo-7-nitroquinoxaline

Description

Properties

CAS No. |

113269-09-3 |

|---|---|

Molecular Formula |

C8H4BrN3O2 |

Molecular Weight |

254.04 g/mol |

IUPAC Name |

6-bromo-7-nitroquinoxaline |

InChI |

InChI=1S/C8H4BrN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |

InChI Key |

BPMUIFQVTOCTEL-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

6-Bromo-7-nitroquinoxaline has been investigated for its potential as an anticancer agent. Research indicates that quinoxaline derivatives with bromo substitutions exhibit improved inhibitory effects against various cancer cell lines, including non-small-cell lung cancer cells (A549) . In a study, compounds derived from quinoxaline with bromo substitutions showed IC50 values comparable to established anticancer drugs, indicating significant therapeutic potential.

Case Study: Anticancer Activity

- Study : Synthesis and evaluation of 26 quinoxaline derivatives.

- Findings : Compounds with bromo substitutions demonstrated enhanced anticancer activity, with one derivative showing an IC50 value of 9.32 µM against A549 cells .

Neuropharmacology

The compound is also studied for its interactions with neurotransmitter systems, particularly its role as an NMDA receptor antagonist. Research has shown that this compound can modulate synaptic responses mediated by NMDA receptors, which are critical in neuroplasticity and memory formation . This property positions it as a candidate for further exploration in treating neurological disorders.

Case Study: NMDA Receptor Modulation

- Research : Effects of this compound on synaptic responses.

- Outcome : The compound influenced NMDA receptor-mediated calcium signaling, suggesting potential applications in neuropharmacology .

Synthesis of Novel Compounds

In synthetic organic chemistry, this compound serves as a key intermediate for developing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to create a variety of derivatives that may possess unique biological activities.

Table: Comparison of Quinoxaline Derivatives

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Bromo and nitro groups enhance reactivity | Anticancer, neuropharmacology |

| 6-Chloro-7-nitroquinoxaline | Chlorine instead of bromine | Antimicrobial, antiviral |

| 6-Iodo-7-nitroquinoxaline | Iodine at the 6-position | Potential pharmacological agent |

Comparison with Similar Compounds

Research Findings

- Synthetic Efficiency: All 6-halo-7-nitroquinoxalines are synthesized in ~50% overall yield via the Nasielski-Hinkens method, though individual reaction steps (e.g., nitration) may vary in optimization .

- Market Availability: this compound is notably cheaper (¥38.00/g) than other derivatives, likely due to scalable production and demand .

- Historical Context : The chloro analog was first reported by Boyer et al., who used impure diamine precursors, highlighting advancements in purity control for the bromo derivative .

Preparation Methods

Step 1: Tosylation of 1,2-Diamino-4-bromobenzene

The amino groups of 1,2-diamino-4-bromobenzene are protected via tosylation using toluenesulfonyl chloride (TsCl) in pyridine. This step ensures steric hindrance, directing nitration to the desired position in subsequent steps. The product, 1,2-di(tosylamino)-4-bromobenzene, is isolated in >90% yield after recrystallization.

Step 2: Regioselective Nitration

Nitration of the tosylated intermediate is performed using concentrated nitric acid in acetic acid at 0–5°C. The bulky tosyl groups prevent ortho-substitution, leading to exclusive para-nitration relative to the bromine atom. This yields 1,2-di(tosylamino)-4-bromo-5-nitrobenzene with 85–90% efficiency.

Step 3: Deprotection of Tosyl Groups

The tosyl groups are removed via hydrolysis with concentrated sulfuric acid at 80°C. This step regenerates the free amino groups, producing 1,2-diamino-4-bromo-5-nitrobenzene. Careful pH adjustment during workup minimizes side reactions, achieving 80–85% yield.

Step 4: Condensation with Glyoxal

The diamine intermediate is condensed with aqueous glyoxal (40%) in ethanol under reflux. Cyclization forms the quinoxaline core, yielding this compound. This step proceeds with 70–75% efficiency, resulting in an overall yield of 45–50% from the starting diamine.

Key Advantages:

-

High regioselectivity due to steric directing effects.

-

Scalable with minimal chromatography required.

Direct Nitration of 6-Bromoquinoxaline

An alternative route involves nitration of preformed 6-bromoquinoxaline. However, this method faces challenges in controlling nitro group positioning and avoiding decomposition.

Reaction Conditions and Outcomes

Treatment of 6-bromoquinoxaline with fuming nitric acid (90%) and sulfuric acid at 50°C produces a mixture of 5-nitro-6-bromoquinoxaline (minor) and 7-nitro-6-bromoquinoxaline (major). Isolating the desired 7-nitro isomer requires repetitive column chromatography, reducing the practical yield to 20–25%.

Limitations

-

Competing nitration at C5 and C8 positions.

-

Acidic conditions promote debromination, generating 7-nitroquinoxaline as a byproduct.

Meisenheimer Complex-Mediated Halogenation

Although primarily used for chlorination, the Meisenheimer reaction has been explored for bromination under modified conditions.

Methodology

6-Nitroquinoxaline is treated with phosphorus tribromide (PBr₃) in dimethylformamide (DMF) at 100°C. The reaction proceeds via a Meisenheimer intermediate, but bromination occurs at both C6 and C7 positions. Subsequent nitro group reduction and re-oxidation are required, yielding this compound in <30% overall yield.

Drawbacks

-

Low selectivity necessitates multi-step purification.

Comparative Analysis of Methods

| Method | Overall Yield | Key Advantages | Major Limitations |

|---|---|---|---|

| Tosylation-Nitration | 45–50% | High regioselectivity, scalable | Multi-step synthesis |

| Direct Nitration | 20–25% | Fewer steps | Poor selectivity, byproduct formation |

| Meisenheimer Bromination | <30% | Single halogenation step | Low yield, complex workup |

Optimization Strategies

Solvent and Temperature Effects

Q & A

Q. What are the established synthetic routes for 6-bromo-7-nitroquinoxaline, and what are their efficiency metrics?

The most reliable synthesis begins with 1,2-diamino-4-bromobenzene. Key steps include:

- Tosylation of amino groups to protect amines during nitration.

- Nitration using concentrated nitric acid/sulfuric acid to introduce the nitro group at position 7.

- Deprotection under acidic conditions to regenerate free amines.

- Condensation with glyoxal to form the quinoxaline core.

This method achieves an overall yield of ~50% after purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- ¹H-NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm, with splitting patterns reflecting substituent positions. For example, a deshielded proton at C5 (δ ~7.98 ppm, doublet) and coupling between C7 and C8 protons (δ ~7.57 ppm, double doublet) .

- IR Spectroscopy : Nitro group vibrations appear at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z 282 (for C₈H₄BrN₃O₂).

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Solubility : Limited in polar solvents (e.g., water); dissolves in DMSO, DMF, or dichloromethane.

- Stability : Sensitive to light and moisture. Store under inert gas (argon/nitrogen) at –20°C. Decomposition risks increase at elevated temperatures (>100°C) .

Advanced Research Questions

Q. How can the nitration step in the synthesis of this compound be optimized to enhance regioselectivity?

- Temperature Control : Maintain –10°C to 0°C during nitration to minimize byproducts.

- Nitrating Agent : Use fuming nitric acid in acetic anhydride for improved electrophilic substitution.

- Post-Reaction Quenching : Rapid neutralization with ice-water prevents over-nitration. Yield improvements (up to 65%) are achievable with rigorous stoichiometric control .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Orthogonal Assays : Combine radioligand binding (e.g., for AMPA receptors) with electrophysiological recordings to validate target engagement.

- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false-negative results.

- Statistical Validation : Apply bootstrapping or Bayesian analysis to confirm reproducibility in dose-response studies .

Q. How do electronic effects of bromo and nitro substituents dictate reactivity in this compound?

- Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing nucleophilic attacks to the meta position (C5).

- Bromo Group : Acts as a weak electron-withdrawing substituent, further polarizing the aromatic system. Computational DFT studies predict preferential reactivity at C3 and C8 positions .

Q. What computational methods predict the photophysical properties of this compound?

- Time-Dependent DFT (TD-DFT) : Models excitation energies and charge-transfer transitions.

- Solvatochromism Analysis : Correlates solvent polarity with UV-Vis absorption shifts (e.g., λₘₐₛ shifts from 350 nm in hexane to 370 nm in ethanol).

- Frontier Molecular Orbital (FMO) Analysis : Identifies HOMO-LUMO gaps (~3.2 eV) to explain fluorescence quenching by nitro groups.

Methodological Best Practices

- Structural Confirmation : Always cross-validate NMR data with high-resolution mass spectrometry (HRMS) to rule out isomers.

- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV detection at 254 nm for real-time tracking of nitroquinoxaline intermediates.

- Safety Protocols : Employ fume hoods and explosion-proof equipment during nitration steps due to exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.